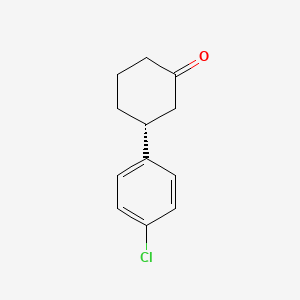
(3R)-3-(4-Chlorophenyl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(4-Chlorophenyl)cyclohexanone is a chiral compound featuring a cyclohexanone ring substituted with a 4-chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Chlorophenyl)cyclohexanone typically involves the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of a chiral catalyst to ensure the formation of the desired enantiomer. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of ®-3-(4-Chlorophenyl)cyclohexanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired enantiomer in high enantiomeric excess .
Análisis De Reacciones Químicas
Types of Reactions
®-3-(4-Chlorophenyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzophenone.
Reduction: Formation of ®-3-(4-chlorophenyl)cyclohexanol.
Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-3-(4-Chlorophenyl)cyclohexanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-3-(4-Chlorophenyl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Chlorophenyl)cyclohexanone
- 4-Chlorobenzophenone
- 4-Chlorobenzoic acid
Uniqueness
®-3-(4-Chlorophenyl)cyclohexanone is unique due to its chiral nature, which can result in different biological activities compared to its racemic or achiral counterparts. The presence of the 4-chlorophenyl group also imparts specific chemical reactivity and biological properties that distinguish it from other similar compounds .
Propiedades
Número CAS |
843674-22-6 |
|---|---|
Fórmula molecular |
C12H13ClO |
Peso molecular |
208.68 g/mol |
Nombre IUPAC |
(3R)-3-(4-chlorophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H13ClO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-7,10H,1-3,8H2/t10-/m1/s1 |
Clave InChI |
GOIKJBFDOSEDRS-SNVBAGLBSA-N |
SMILES isomérico |
C1C[C@H](CC(=O)C1)C2=CC=C(C=C2)Cl |
SMILES canónico |
C1CC(CC(=O)C1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















